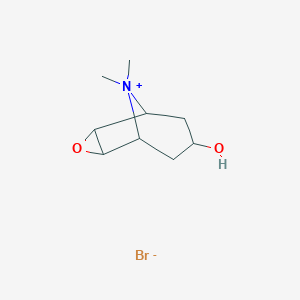
4-Hydroxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
4-Hydroxybenzaldehyde (4-HBd) is an organic compound that has been found to have several targets in biological systems. It has been suggested to improve insulin resistance and inhibit cholinesterase . It is also used for the treatment of headaches, dizziness, and convulsions .
Mode of Action
The mode of action of 4-HBd involves its interaction with its targets, leading to various changes in cellular functions. For instance, it has been found to induce cell migration via the activation of various keratinocyte migration factors . In the Dakin oxidation, 4-HBd reacts with hydrogen peroxide in base to form hydroquinone .
Biochemical Pathways
4-HBd is involved in several biochemical pathways. It is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxybenzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde . It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .
Pharmacokinetics
The pharmacokinetics of 4-HBd have been studied in normal and cerebral ischemia-reperfusion injury (CIRI) rats. After gavage of 4-HBd in these rats, it was widely distributed to all tissues (heart, liver, spleen, lung, kidney, and brain) in both the equilibrium and elimination phases . The absolute bioavailability of 4-HBd was 5.33% . Furthermore, 4-HBd was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration in both the control and MCAO/R groups .
Result of Action
The result of the action of 4-HBd is seen in its various effects on cellular functions. For instance, it has been found to induce cell migration via the activation of various keratinocyte migration factors . It also has an active role in the antioxidation and GABAergic neuromodulation of the rat brain .
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzaldehyde interacts with various enzymes and biomolecules. For instance, it is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, this compound reacts with hydrogen peroxide in base to form hydroquinone .
Cellular Effects
This compound has been found to promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . It also promotes wound healing and re-epithelialization in an in vivo excision wound animal model .
Molecular Mechanism
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other . This structural configuration imparts distinct reactivity to the molecule, making it suitable for various chemical reactions, including oxidation, reduction, and condensation processes .
Temporal Effects in Laboratory Settings
This compound is relatively stable under normal conditions . It can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases . These properties make it a versatile intermediate in organic synthesis .
Dosage Effects in Animal Models
In animal models, this compound has shown to accelerate wound healing . The combination of this compound and platelet-derived growth factor subunit B homodimer showed synergistic effects in promoting wound healing .
Metabolic Pathways
This compound is involved in the biosynthesis of phenolic compounds . It is formed from 4-coumaroyl-CoA forming 4-benzaldehyde by the action of 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH). Further hydroxylation forms 3,4-dihydroxybenzadehyde by hydroxybenzaldehyde synthase (HBS) from this compound .
Transport and Distribution
Given its solubility in water , it is likely to be transported across cell membranes and distributed within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Hydroxybenzaldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: This method involves the reaction of phenol with chloroform in the presence of a strong base, typically sodium hydroxide, to yield p-Hydroxybenzaldehyde.
Gattermann-Koch Reaction: This method uses phenol, carbon monoxide, and hydrochloric acid in the presence of a catalyst, such as copper powder, to produce p-Hydroxybenzaldehyde.
Diazotization and Hydrolysis: This method involves the diazotization of p-aminoformaldehyde followed by hydrolysis to yield p-Hydroxybenzaldehyde.
Industrial Production Methods:
Catalytic Vapor-Phase Oxidation: Industrially, p-Hydroxybenzaldehyde is produced from p-cresol by catalytic vapor-phase oxidation in the presence of an oxide catalyst containing vanadium and other elements such as potassium, rubidium, cesium, or thallium.
Liquid-Phase Catalytic Oxidation: Another method involves the liquid-phase catalytic oxidation of p-cresol using cobalt chelate as a catalyst, with oxygen or air as the oxidizing agent.
Chemical Reactions Analysis
P-Hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be easily oxidized to form p-hydroxybenzoic acid.
Reduction: Reduction of p-Hydroxybenzaldehyde can yield p-hydroxybenzyl alcohol.
Nucleophilic Addition: It can undergo nucleophilic addition reactions with compounds such as Grignard reagents to form secondary alcohols.
Acylation: It can also undergo acylation reactions to form various esters.
Scientific Research Applications
P-Hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including bio-based polyesters.
Medicine: P-Hydroxybenzaldehyde has been studied for its therapeutic effects on conditions such as Crohn’s disease and neurodegenerative disorders
Industry: It is used in the production of pharmaceuticals, perfumes, and pesticides.
Comparison with Similar Compounds
P-Hydroxybenzaldehyde is unique compared to other similar compounds due to its specific functional groups and reactivity:
Properties
IUPAC Name |
4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65581-83-1 | |
| Record name | Benzaldehyde, 4-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65581-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8059552 | |
| Record name | p-Hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour | |
| Record name | p-Hydroxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
310.00 to 311.00 °C. @ 760.00 mm Hg | |
| Record name | P-Hydroxybenzaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |
| Record name | P-Hydroxybenzaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-08-0, 201595-48-4 | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-Hydroxybenzaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 201595-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1738X3Y38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 °C | |
| Record name | P-Hydroxybenzaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Hydroxybenzaldehyde?
A1: this compound has the molecular formula C₇H₆O₂ and a molecular weight of 122.12 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include:
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. []
Q3: What is the solubility of this compound in common solvents?
A: this compound exhibits varying solubility depending on the solvent and temperature. It shows low solubility in water but higher solubility in alcohols like ethanol, propanol, and butanol. [, , , ] Increasing temperature generally enhances its solubility in these solvents.
Q4: Are there alternative methods to enhance the solubility of this compound?
A: Yes, research has explored cosolvents like ethanol, ethyl acetate, and acetone to improve the solubility of this compound in supercritical carbon dioxide. []
Q5: Does the solubility of this compound derivatives vary?
A: Yes, the solubility can be influenced by the nature and position of substituents on the aromatic ring. For example, brominated derivatives generally exhibit lower solubility compared to this compound. [, ]
Q6: What are some notable applications of this compound in organic synthesis?
A6: this compound serves as a versatile building block in synthesizing various compounds:
- Pharmaceuticals: It's a precursor to drugs like Tolterodine (used to treat overactive bladder) and other pharmaceuticals. []
- Polymers: It's used in synthesizing polymers with desirable properties, such as enhanced thermal stability. []
- Flame Retardants: It's employed in creating flame-retardant materials by incorporating it into polymers like epoxy resins. []
Q7: Can this compound participate in catalytic reactions?
A7: While not typically used as a catalyst itself, this compound plays a role in reactions involving catalysts:
- Heterogeneous Catalysis: Studies have investigated its oxidation to 4-hydroxybenzoic acid using catalysts like H4SiW12O40/SiO2. []
- Biocatalysis: Hairy root cultures of Polygonum multiflorum have been explored for the biotransformation of this compound and its derivatives. []
Q8: How do structural modifications of this compound impact its activity?
A8: Modifications, particularly substitutions on the aromatic ring, significantly influence its properties and biological activity:
- Position of Substituents: The position of halogens (e.g., bromine) can alter solubility [, ] and potentially influence interactions with enzymes. []
- Electronic Effects: Electron-withdrawing or -donating groups can modify reactivity and potentially affect binding affinities to biological targets. [, ]
Q9: Are there specific modifications that enhance its inhibitory activity against cholinesterases?
A: Yes, research shows that introducing difunctional groups to this compound can enhance its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential for developing novel cholinesterase inhibitors based on modified this compound structures. []
Q10: What are the known biological activities of this compound?
A10: Research indicates a range of activities:
- Antioxidant Activity: It exhibits antioxidant properties, potentially contributing to its health benefits. []
- Anti-tumor Activity: Studies have explored its potential as an anti-tumor agent, though more research is needed to establish its efficacy and safety in humans. []
- Cholinesterase Inhibition: Derivatives of this compound have shown promising inhibitory activity against AChE and BChE, suggesting potential for treating neurodegenerative diseases. []
Q11: Is this compound found naturally, and if so, where?
A: Yes, it occurs naturally in various plants. For example, it is found in Vanilla planifolia where it acts as an intermediate in the biosynthesis of vanillin. []
Q12: How does this compound contribute to the aroma of certain foods and beverages?
A: It contributes to the characteristic flavors and aromas of various foods and beverages, including vanilla. In Vanilla planifolia, it is a key precursor in the biosynthetic pathway leading to vanillin. []
Q13: Are there any environmental concerns associated with this compound?
A13: While it's a naturally occurring compound, research is needed to assess its potential environmental impact fully:
Q14: What are some potential strategies for mitigating any negative environmental impact?
A14: Several strategies can be considered:
Q15: How is this compound typically quantified in various matrices?
A: High-performance liquid chromatography (HPLC) coupled with UV-vis detection is a widely used technique for quantifying this compound in different matrices, including plant extracts. [, ]
Q16: Are there alternative methods for the simultaneous determination of this compound and its derivatives?
A: Yes, spectrophotometric techniques like first derivative ratio spectrophotometry, derivative ratio spectrophotometry-zero crossing, and simultaneous equation methods are available for analyzing mixtures of this compound and its derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)





![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)


![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)

